molecular formula C4H2ClN3O2 B11758363 5-Chloro-2-nitropyrimidine

5-Chloro-2-nitropyrimidine

Cat. No.: B11758363
M. Wt: 159.53 g/mol
InChI Key: DQNVPWCOTJECLU-UHFFFAOYSA-N
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Description

5-Chloro-2-nitropyrimidine is an organic compound with the molecular formula C4H2ClN3O2 It is a halogenated heterocyclic compound, characterized by the presence of a chlorine atom and a nitro group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-nitropyrimidine typically involves the chlorination of 2-nitropyrimidine. One common method includes the reaction of 2-nitropyrimidine with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the substitution of a hydrogen atom with a chlorine atom, yielding this compound .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a solvent such as dichloromethane or chloroform to facilitate the chlorination process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-nitropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alkoxides are commonly used.

    Reduction: Iron powder and acetic acid are commonly used as reducing agents.

Major Products Formed

Scientific Research Applications

5-Chloro-2-nitropyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-nitropyrimidine primarily involves nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing nitro group activates the pyrimidine ring towards nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating the substitution reaction . The compound can interact with various molecular targets, including enzymes and receptors, depending on the functional groups introduced during substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-nitropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and properties.

Properties

Molecular Formula

C4H2ClN3O2

Molecular Weight

159.53 g/mol

IUPAC Name

5-chloro-2-nitropyrimidine

InChI

InChI=1S/C4H2ClN3O2/c5-3-1-6-4(7-2-3)8(9)10/h1-2H

InChI Key

DQNVPWCOTJECLU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)[N+](=O)[O-])Cl

Origin of Product

United States

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